molecular formula C11H21BO2 B031674 (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 161395-96-6

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B031674
CAS No.: 161395-96-6
M. Wt: 196.1 g/mol
InChI Key: IMIHEZMTQOARIK-CMDGGOBGSA-N
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Description

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane is a high-purity, stereodefined alkenyl boronic ester protected as a pinacol ester, offering enhanced stability for handling and storage. Its primary research value lies in its role as a crucial coupling partner in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this widely utilized carbon-carbon bond-forming transformation, this compound acts as an alkenyl nucleophile, transferring the intact (E)-pent-1-en-1-yl group to an aryl or alkenyl electrophilic partner (e.g., an aryl halide or triflate). The (E)-stereochemistry is rigorously preserved during the coupling process, enabling the stereoselective synthesis of complex, substituted alkenes which are fundamental scaffolds in organic synthesis. Researchers leverage this reagent for the construction of advanced intermediates in the development of liquid crystals, organic electronic materials, and pharmaceutical agents where defined olefin geometry is critical for function. The tetramethyl-dioxaborolane (pinacol boronate) group provides superior stability against protodeboronation and hydrolysis compared to its boronic acid counterpart, ensuring consistent reactivity and high yields. This compound is intended For Research Use Only and is a vital tool for synthetic organic chemists exploring new methodologies, constructing molecular libraries, and synthesizing complex target molecules with precise stereochemical control.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-pent-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIHEZMTQOARIK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570091
Record name 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161395-96-6
Record name 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Scope

The Miyaura borylation, a cornerstone in boronic ester synthesis, employs bis(pinacolato)diboron (B₂pin₂) and transition metal catalysts to convert alkenyl halides into their corresponding boronic esters. For (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, the reaction proceeds via oxidative addition of an (E)-configured alkenyl halide (e.g., 1-pentenyl bromide) to a palladium(0) catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the target compound.

Catalytic System Optimization

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf) (1–5 mol%)

  • Ligands : XPhos or SPhos (2–10 mol%)

  • Base : K₃PO₄ or KOAc (2–3 equiv)

  • Solvent : Dioxane or THF at 80–100°C for 12–24 hours.

A representative procedure from involves reacting 1-pentenyl bromide (1 equiv) with B₂pin₂ (1.2 equiv) in dioxane under Pd(OAc)₂/XPhos catalysis, achieving 55–62% isolated yield after column chromatography (hexane/ethyl acetate = 20:1). The E-configuration is retained during catalysis, as confirmed by ¹H NMR coupling constants (J = 16 Hz for trans alkenes).

Iron-Mediated Borylation of Alkenyl Esters

General Procedure and Scope

An alternative method utilizes iron(II) acetate to mediate the borylation of alkenyl esters with B₂pin₂. This approach, detailed in, involves a one-pot reaction where the ester undergoes nucleophilic displacement by a boryl anion generated in situ.

Key Reaction Parameters

  • Substrate : Pentenyl acetate or related esters

  • Conditions : Fe(OAc)₂ (10 mol%), NaOtBu (3 equiv), B₂pin₂ (4 equiv) in toluene at 100°C for 12 hours.

  • Yield : 47–55% after silica gel chromatography.

While this method avoids precious metals, competing geminal diborylation (observed in for aryl substrates) necessitates careful stoichiometric control to favor mono-borylation.

Stereochemical Control and Characterization

Verification of E-Geometry

The E-configuration of the alkenyl group is confirmed via ¹H NMR spectroscopy. In, the vinyl proton resonates as a singlet at δ 6.08–6.15 ppm, indicative of trans geometry due to the absence of vicinal coupling. ¹¹B NMR further validates the boronate structure, showing a characteristic peak at δ 31–33 ppm.

Comparative Data

ParameterMiyaura BorylationIron-Mediated
Yield55–62%47–55%
Reaction Time12–24 h12 h
Catalyst CostHigh (Pd)Low (Fe)
Stereoselectivity>99% E>95% E

Challenges and Practical Considerations

Substrate Availability and Isomerization

Synthesis of (E)-configured alkenyl halides, the precursors for Miyaura borylation, often requires stereoselective methods such as the Still–Gennari olefination or Wittig reactions. Isomerization to the Z-isomer during storage or reaction necessitates inert atmospheres and low temperatures.

Purification and Stability

Crude products are purified via flash chromatography (hexane/ethyl acetate gradients), with the boronate exhibiting stability under ambient conditions for weeks when stored in the dark .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of the alkenyl group to the target molecule, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Diversity and Reactivity

The reactivity and applications of pinacol boronic esters depend heavily on their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(E)-4,4,5,5-Tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane Pent-1-en-1-yl (E) C₁₃H₂₃BO₂ 222.13 High stereoselectivity in cross-couplings; stable E-configuration
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (E) C₁₄H₁₇BO₂ 228.10 Used in aryl-alkenyl couplings; aromatic conjugation enhances reactivity
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl C₁₄H₁₇BO₂ 228.10 Rigid triple bond enables sp²-sp couplings; used in alkyne functionalization
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophen-2-yl C₁₁H₁₅BO₂S 238.11 Heterocyclic substituent enables access to sulfur-containing polymers
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane Prop-1-en-2-yl C₉H₁₅BO₂ 166.03 Smaller substituent reduces steric hindrance; faster coupling kinetics

Key Observations :

  • Steric and Electronic Effects : Bulky substituents (e.g., styryl, phenylethynyl) slow reaction rates but improve regioselectivity in cross-couplings .
  • Stereochemical Stability : E-configuration in pentenyl and styryl derivatives ensures minimal isomerization during reactions compared to Z-isomers .

Stereochemical and Crystallographic Insights

  • Crystallography : The pinacol boronate ring adopts a planar geometry, as confirmed by X-ray studies of related compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl derivatives) .
  • Stereochemical Integrity : E-alkenyl boronates exhibit greater stability than Z-isomers due to reduced steric clash between substituents .

Biological Activity

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, commonly referred to as a boronic acid pinacol ester, is a compound that has garnered attention in various fields of chemical and biological research. Its unique structure and properties make it a valuable building block in organic synthesis and a potential agent in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C11H21BO2
  • Molecular Weight : 196.098 g/mol
  • CAS Number : 161395-96-6
  • IUPAC Name : this compound

The compound is characterized by its dioxaborolane structure which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biomolecules. This property is particularly significant in the context of enzyme inhibition and drug design.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for certain proteases and enzymes by mimicking the transition state of substrate molecules. The dioxaborolane moiety allows for selective binding to active sites of enzymes due to its structural similarity to natural substrates.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various boronic acid derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)15.2
HeLa (Cervical)10.8
A549 (Lung)12.5

These results suggest that the compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.

Antibacterial Activity

Another study investigated the antibacterial properties of boronic acid derivatives. The findings indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.

Case Study 1: Drug Development

In a recent case study focused on drug development for resistant bacterial strains, researchers synthesized a series of boronic acid derivatives including this compound. The study highlighted the compound’s potential as a lead candidate for further optimization due to its favorable pharmacokinetic properties and manageable toxicity profile.

Case Study 2: Targeting Enzymatic Pathways

A separate investigation aimed at understanding the interaction between this compound and specific enzymatic pathways involved in metabolic disorders found that it could effectively inhibit certain enzymes linked to glucose metabolism. This inhibition could potentially lead to therapeutic applications in diabetes management.

Q & A

Q. What are the key synthetic methodologies for preparing (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane?

The synthesis typically involves cross-coupling reactions using palladium catalysts. For example, analogous dioxaborolanes are synthesized via Suzuki-Miyaura coupling between a boronic acid precursor and an alkenyl halide. Reaction conditions (e.g., temperature, solvent, ligand choice) must be optimized to ensure stereochemical control of the (E)-alkene configuration. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, alongside mass spectrometry, confirms structural integrity .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed using HPLC (>95% threshold) and 11B^{11}\text{B} NMR to confirm the absence of boronic acid byproducts. Stability studies under varying temperatures (2–8°C recommended for long-term storage) and inert atmospheres (argon/nitrogen) prevent hydrolysis of the dioxaborolane ring. Degradation products can be monitored via TLC or LC-MS .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or styrenyl derivatives. Its (E)-alkene configuration is critical for regioselective coupling in polyolefin or conjugated polymer synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence reactivity in cross-coupling reactions?

Systematic studies on analogs (e.g., substituted phenyl or alkenyl groups) reveal that electron-withdrawing groups enhance oxidative addition efficiency, while bulky substituents reduce catalytic turnover. Computational DFT analysis of transition states can predict regioselectivity and coupling yields .

Q. What strategies resolve contradictions in catalytic activity data across different reaction systems?

Contradictions often arise from solvent polarity, base strength, or ligand-metal coordination. For example, polar aprotic solvents (DMSO) may stabilize intermediates but deactivate catalysts. Methodological reconciliation involves controlled experiments with isolated variables (e.g., ligand screening, base titration) and kinetic profiling .

Q. How is the compound’s stereochemical integrity maintained under harsh reaction conditions?

The (E)-configuration is preserved by avoiding protic solvents (prevents acid-catalyzed isomerization) and using mild bases (e.g., K2_2CO3_3 instead of NaOH). Monitoring via 1H^{1}\text{H}-NMR coupling constants (J = 12–18 Hz for trans-alkenes) ensures no isomerization during reactions .

Q. What advanced techniques characterize its solid-state structure and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the dioxaborolane ring geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O), which influence crystallization behavior and solubility .

Methodological Considerations

  • Experimental Design:

    • Optimization: Use Design of Experiments (DoE) to screen reaction parameters (catalyst loading, temperature) for maximum yield .
    • Safety: Handle under inert conditions due to air/moisture sensitivity; use Schlenk techniques for moisture-free synthesis .
  • Data Analysis:

    • Contradictions: Compare kinetic isotope effects or isotopic labeling to trace mechanistic pathways in conflicting datasets .
    • SAR Studies: Pair synthetic analogs (e.g., varying alkenyl chain length) with biological assays (e.g., enzyme inhibition) to map structure-activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

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